molecular formula C19H13BrN2O3S2 B11097868 (3Z)-5-bromo-3-[4-oxo-3-(2-phenoxyethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[4-oxo-3-(2-phenoxyethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11097868
M. Wt: 461.4 g/mol
InChI Key: YACMPLXDKAXQCO-UHFFFAOYSA-N
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Description

5-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(2-PHENOXYETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a combination of indole, thiazolone, and phenoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(2-PHENOXYETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with a suitable indole precursor, bromination is carried out to introduce the bromo group at the 5-position.

    Thiazolone Ring Formation: The indole derivative is then reacted with a thioamide and an appropriate aldehyde to form the thiazolone ring.

    Phenoxyethyl Substitution: Finally, the phenoxyethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazolone moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromo and phenoxyethyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkoxides, amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes due to its complex structure.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Anticancer Activity: Investigation into its potential as an anticancer agent.

    Antimicrobial Properties: Study of its effectiveness against various microbial strains.

Industry

    Dye Synthesis: Use in the synthesis of dyes and pigments.

    Polymer Additives: Incorporation into polymers to enhance specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-oxo-1,2-dihydro-3H-indole-3-ylidene derivatives: Compounds with similar indole structures.

    Thiazolone derivatives: Compounds featuring the thiazolone ring.

    Phenoxyethyl derivatives: Compounds with the phenoxyethyl group.

Uniqueness

The uniqueness of 5-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-3-(2-PHENOXYETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H13BrN2O3S2

Molecular Weight

461.4 g/mol

IUPAC Name

5-bromo-3-[4-hydroxy-3-(2-phenoxyethyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C19H13BrN2O3S2/c20-11-6-7-14-13(10-11)15(17(23)21-14)16-18(24)22(19(26)27-16)8-9-25-12-4-2-1-3-5-12/h1-7,10,24H,8-9H2

InChI Key

YACMPLXDKAXQCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCN2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O

Origin of Product

United States

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